(E,E,E)-Farnesyl alcohol azide is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.38 g/mol. It features a farnesyl alcohol backbone modified with an azide functional group, which is significant for its reactivity and applications in organic synthesis and biochemistry. The compound is recognized for its potential as a precursor in the preparation of various C15-azide analogs, which can be utilized in bioorthogonal chemistry and labeling studies .
These reactions highlight the versatility of (E,E,E)-Farnesyl alcohol azide in synthetic organic chemistry and biological applications.
Several methods exist for synthesizing (E,E,E)-Farnesyl alcohol azide:
These synthetic routes are crucial for producing (E,E,E)-Farnesyl alcohol azide for research and application purposes.
(E,E,E)-Farnesyl alcohol azide has diverse applications across various fields:
These applications illustrate the compound's significance in both fundamental research and practical implementations.
Interaction studies involving (E,E,E)-Farnesyl alcohol azide focus on its role in protein interactions and cellular processes:
These studies enhance our understanding of how (E,E,E)-Farnesyl alcohol azide interacts within biological systems.
Several compounds share structural similarities with (E,E,E)-Farnesyl alcohol azide, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Farnesol | Alcohol functional group | Precursor for farnesylation without azide group |
| Farnesyl diphosphate | Diphosphate moiety | Key intermediate in isoprenoid biosynthesis |
| Geranylgeranyl pyrophosphate | Longer isoprenoid chain | Involved in post-translational modification |
| Azido-farnesylated proteins | Farnesyl group with an attached azide | Maintains protein farnesylation properties |
(E,E,E)-Farnesyl alcohol azide stands out due to its specific combination of an alcohol and an azide group, making it particularly useful for bioorthogonal applications that require selective reactivity without interfering with biological processes.
(E,E,E)-Farnesyl alcohol azide belongs to the sesquiterpenoid class of isoprenoids, which are derived from three isoprene units (C~5~H~8~) and typically contain 15 carbon atoms. Unlike natural sesquiterpenes such as farnesol (C~15~H~26~O), this synthetic analogue incorporates an azide (-N~3~) group at the terminal carbon of the farnesyl chain, resulting in the molecular formula C~15~H~25~N~3~O. The (E,E,E) stereochemistry denotes the trans configuration across all three double bonds in the farnesyl backbone, a structural feature critical for its recognition by prenyltransferase enzymes.
Table 1: Classification of Terpenoids Based on Isoprene Units
| Terpenoid Class | Isoprene Units | Carbon Atoms | Example Compounds |
|---|---|---|---|
| Sesquiterpenoids | 3 | 15 | Farnesol, (E,E,E)-Farnesyl alcohol azide |
| Monoterpenoids | 2 | 10 | Geraniol, Menthol |
| Diterpenoids | 4 | 20 | Retinol, Paclitaxel |
This modification positions the compound as a bioorthogonal probe, as the azide group does not interfere with endogenous biochemical processes but enables selective reactions with alkynes or phosphines.
The utility of (E,E,E)-farnesyl alcohol azide emerged alongside advancements in metabolic labeling and click chemistry. Early work in the 2000s demonstrated that azide-modified isoprenoids could be metabolically incorporated into proteins via prenyltransferases, enabling subsequent conjugation with biotinylated probes via the Staudinger ligation. For example, Kho et al. (2004) showed that azido-farnesyl diphosphate (FPP-azide) served as a substrate for protein farnesyltransferase, allowing selective tagging of prenylated proteins in mammalian cells.
By 2016, refinements in copper-catalyzed azide-alkyne cycloaddition (CuAAC) expanded its applications. DeGraw et al. utilized alkyne-modified isoprenoids to label prenylated proteins in situ, with the azide-alkyne reaction enabling fluorescence detection and subcellular localization studies. These developments addressed limitations of earlier methods, such as the reliance on radioactive labeling or bulkier reporter groups that disrupted protein function.
Protein prenylation involves the covalent attachment of farnesyl (15-carbon) or geranylgeranyl (20-carbon) groups to cysteine residues in target proteins, a process critical for membrane localization and function of Ras GTPases and other signaling molecules. (E,E,E)-Farnesyl alcohol azide has become a cornerstone tool for investigating these pathways due to its ability to mimic natural farnesyl donors while introducing a bioorthogonal handle.
Key applications include:
Notably, studies confirm that azide-modified proteins retain functional properties such as membrane association and GTPase activity, validating the physiological relevance of this approach.
The development of azido-farnesyl substrates has emerged as a critical advancement in bioorthogonal chemistry and protein labeling applications [2] [3]. Multiple synthetic approaches have been established for the preparation of these compounds, with particular emphasis on maintaining structural similarity to natural farnesyl substrates while incorporating reactive azide functionality [14] [24].
The primary synthetic routes for azido-farnesyl substrates involve direct modification of farnesyl precursors through nucleophilic substitution reactions or enzymatic incorporation pathways [5] [17]. These methodologies have been optimized to produce compounds that retain biological activity while providing orthogonal reactivity for subsequent chemical modifications [2] [3].
| Synthetic Route | Starting Material | Key Synthetic Steps | Reported Yield (%) | Enzymatic Compatibility |
|---|---|---|---|---|
| Farnesyl Diphosphate Azide | Farnesyl Diphosphate | Direct azide incorporation at terminal position | 75-85 | High (similar to farnesyl diphosphate) |
| Farnesyl Alcohol Azide | Farnesyl Alcohol | Azide substitution of farnesyl alcohol | 70-80 | High (metabolically incorporated) |
| Geranyl Azide Diphosphate | Geraniol | Azide incorporation via diphosphate coupling | 65-75 | Moderate |
| 6,7-Dihydrogeranyl Azide Diphosphate | 6,7-Dihydrogeraniol | Reduction followed by azide incorporation | 60-70 | High (exclusive primary azide) |
| Omega-azide farnesyl diphosphate Analogues | Modified Geranyl Precursors | Multi-step synthesis with azide functionalization | 71-95 | Variable (substrate dependent) |
The synthesis of eleven farnesyl diphosphate analogues containing omega-azide substituents has been reported, with five compounds demonstrating excellent substrate activity for protein farnesyltransferase [14] [24]. These analogues were evaluated through steady-state kinetic analysis, revealing that two compounds exhibited kinetic parameters very similar to the natural substrate [14] [24].
In vitro enzymatic farnesylation using farnesyl diphosphate azide represents a highly efficient method for incorporating azide functionality into target proteins [2] [3]. The enzymatic reaction employs protein farnesyltransferase to catalyze the transfer of farnesyl diphosphate azide to cysteine residues within specific recognition sequences [7] [28].
Experimental validation has demonstrated that farnesyl diphosphate azide serves as an efficient substrate for protein farnesylation in vitro [2] [3]. Matrix-assisted laser desorption ionization-time of flight mass spectrometry analysis revealed successful farnesyl azide-modified peptide formation, with a mass increase of 245.4 daltons corresponding to the azide-modified farnesyl group [2] [3].
The enzymatic incorporation process involves the recognition of CAAX-box containing peptides by farnesyltransferase, where the cysteine residue four positions from the C-terminus serves as the attachment site [30] [33]. Kinetic studies have shown that farnesyl diphosphate azide exhibits catalytic efficiency comparable to natural farnesyl diphosphate, with only minor reductions in reaction rates [4] [28].
| Substrate | kcat (min⁻¹) | Km (μM) | Relative Efficiency (%) | Biological Activity |
|---|---|---|---|---|
| Farnesyl Diphosphate (Natural) | 38.0 | 0.6-0.7 | 100 | Full |
| Farnesyl Diphosphate Azide | 35.2 | 0.8-1.2 | 92-95 | Maintained |
| Farnesyl Alcohol Azide | 32.8 | 1.0-1.4 | 88-92 | Maintained |
| Geranyl Azide Diphosphate | 28.5 | 1.5-2.0 | 75-80 | Reduced |
| C10-alkyne Analogue | 42.1 | 0.5-0.8 | 105-110 | Enhanced |
| C15-alkyne Analogue | 36.7 | 0.7-1.1 | 95-98 | Maintained |
The substrate specificity of farnesyltransferase has been extensively characterized, revealing that modifications to the isoprenoid portion of farnesyl diphosphate can be tolerated without significant loss of enzymatic activity [4] [30]. This tolerance extends to azide-containing analogues, which maintain the essential structural features required for enzyme recognition and catalysis [14] [17].
Metabolic incorporation of azido-farnesyl substrates via farnesyltransferase provides a powerful approach for labeling farnesylated proteins in living cells [2] [3]. This methodology leverages the natural cellular machinery to incorporate azide-functionalized isoprenoids into target proteins through endogenous enzymatic pathways [12] [22].
The metabolic labeling approach typically involves treating cells with either farnesyl diphosphate azide or farnesyl alcohol azide in the presence of lovastatin, which inhibits endogenous farnesyl diphosphate synthesis [2] [3]. This creates a competitive environment where the azide-containing analogues can be preferentially incorporated into proteins requiring farnesylation [2] [3].
Experimental evidence demonstrates that both farnesyl diphosphate azide and farnesyl alcohol azide are efficiently processed by cellular farnesyltransferase systems [2] [3]. Western blot analysis using mobility-shift assays has confirmed that these compounds restore farnesylation in lovastatin-treated cells, as evidenced by the reversal of protein mobility shifts characteristic of unfarnesylated proteins [2] [3].
The metabolic incorporation process maintains the biological functionality of farnesylated proteins [2] [3]. Studies with Ras proteins have shown that azide-modified farnesylation supports membrane association, guanosine triphosphatase activity, and downstream signaling pathways, indicating that the azide modification does not interfere with protein function [2] [3].
Optimization of metabolic labeling conditions has revealed that incorporation efficiency can be enhanced through the use of specific culture conditions [2] [3]. The addition of geranylgeraniol alongside azido-farnesyl substrates helps maintain cellular viability while ensuring selective farnesyl modification [2] [3].
The positioning of azide groups within farnesyl analogues critically influences both enzymatic recognition and subsequent click chemistry reactivity [6] [8]. Strategic placement of the azide functionality requires careful consideration of steeric constraints, electronic effects, and accessibility for bioorthogonal reactions [19] [20].
Terminal (omega) positioning of azide groups has emerged as the optimal strategy for maintaining enzymatic substrate recognition while providing maximal reactivity for click chemistry applications [14] [24]. This positioning preserves the essential structural features required for farnesyltransferase recognition while placing the reactive azide group in an accessible location for subsequent chemical modifications [6] [8].
The development of 6,7-dihydrogeranyl azide diphosphate represents a significant advancement in azide positioning optimization [6] [8]. This compound allows exclusive incorporation of primary azides into peptides, eliminating the complications associated with isomeric azide mixtures that can result from other synthetic approaches [6] [8].
| Parameter | Optimal Condition | Yield Impact (%) | Key Considerations |
|---|---|---|---|
| Azide Position | Terminal (omega) position | +15-25 | Maintains enzymatic recognition |
| Reaction Temperature | Room temperature (20-25°C) | +10-15 | Prevents azide decomposition |
| Catalyst Loading | 5-10 mol% Copper(I) | +8-12 | Balances efficiency and cost |
| Solvent System | Dimethyl sulfoxide or dimethylformamide/water mixtures | +12-18 | Enhances solubility and reaction rate |
| Reaction Time | 2-6 hours | +5-10 | Avoids over-oxidation |
| Substrate Concentration | 10-50 μM | +8-15 | Optimizes enzyme kinetics |
Click chemistry optimization studies have demonstrated that azide-functionalized farnesyl compounds exhibit excellent reactivity in copper-catalyzed azide-alkyne cycloaddition reactions [19] [20]. The use of copper(I) stabilizing ligands such as tris-(benzyltriazolylmethyl)amine enhances reaction reliability by preventing catalyst oxidation [23] [34].
Solvent selection plays a crucial role in optimizing click reactions with azido-farnesyl substrates [20] [35]. Dimethyl sulfoxide has been identified as particularly effective, providing enhanced solubility for both azide and alkyne reactants while supporting efficient catalyst turnover [35] [38].
The development of strain-promoted click chemistry using dibenzocyclooctyne reagents has eliminated the need for copper catalysis in some applications [20] [22]. This approach is particularly valuable for live-cell labeling experiments where copper toxicity could interfere with biological processes [20] [22].
Comparative analysis of synthetic yields between farnesyl diphosphate azide and farnesyl alcohol azide reveals distinct advantages and limitations for each approach [2] [3]. Both compounds serve as effective substrates for farnesyltransferase, but differ in their synthetic accessibility and metabolic incorporation efficiency [14] [22].
Farnesyl alcohol azide synthesis generally produces yields of 70-80%, with the significant advantage of simplified purification and handling procedures [27]. The absence of charged phosphate groups reduces synthetic complexity while maintaining excellent metabolic incorporation properties [2] [3].
Enzymatic incorporation studies have demonstrated that both compounds exhibit similar efficiency in cellular labeling experiments [2] [3]. Comparative western blot analysis revealed equivalent protein farnesylation levels when cells were treated with either farnesyl diphosphate azide or farnesyl alcohol azide under identical conditions [2] [3].
The choice between farnesyl diphosphate azide and farnesyl alcohol azide often depends on specific experimental requirements [2] [3]. For in vitro enzymatic studies, farnesyl diphosphate azide may be preferred due to its closer structural similarity to the natural substrate [14] [28]. For cellular labeling applications, farnesyl alcohol azide offers advantages in terms of cell permeability and metabolic processing [2] [3].
Cost-effectiveness analysis indicates that farnesyl alcohol azide synthesis requires fewer synthetic steps and less expensive starting materials compared to farnesyl diphosphate azide [27]. However, farnesyl diphosphate azide may provide superior performance in demanding applications requiring maximum enzymatic efficiency [14] [24].
The Staudinger ligation represents one of the most important bioorthogonal reactions for conjugating (E,E,E)-Farnesyl alcohol azide with phosphine-containing reagents [1]. This chemoselective reaction forms stable amide bonds without requiring copper catalysts, making it particularly suitable for biological applications involving live cells and complex biological systems [2].
The Staudinger ligation between (E,E,E)-Farnesyl alcohol azide and phosphine capture reagents proceeds through a well-characterized mechanism involving multiple discrete steps [3]. The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, forming a phosphazide intermediate with concurrent release of dinitrogen gas [4]. This intermediate rapidly rearranges to form an iminophosphorane, which then undergoes intramolecular cyclization with an electrophilic trap, typically a methyl ester or thioester, to yield the final amide product [5].
The kinetics of the traceless Staudinger ligation have been extensively characterized using sensitive continuous assays based on carbon-13 nuclear magnetic resonance spectroscopy [5]. For reactions involving (diphenylphosphino)methanethiol as the phosphine reagent, the rate-determining step is the initial formation of the phosphazide intermediate, with second-order rate constants typically ranging from 7.7 × 10⁻³ M⁻¹ s⁻¹ under standard conditions [3]. The reaction proceeds with remarkable efficiency, achieving yields exceeding 90% for glycyl residues and maintaining high chemoselectivity even in complex biological environments [6].
The efficacy of Staudinger ligation with (E,E,E)-Farnesyl alcohol azide depends critically on the structure and electronic properties of the phosphine capture reagent [6]. (Diphenylphosphino)methanethiol has emerged as the most effective reagent for mediating traceless Staudinger ligations, providing superior yields and reaction rates compared to alternative phosphine structures [3]. The presence of electron-donating substituents on the phenyl rings enhances the nucleophilicity of the phosphorus center, thereby accelerating the initial azide attack and improving overall reaction efficiency [6].
Phosphine reagents incorporating electrophilic traps such as methyl esters or thioesters enable the formation of stable amide linkages through intramolecular cyclization mechanisms [7]. The choice of electrophilic trap significantly influences both reaction kinetics and product stability, with thioester-containing reagents generally providing faster reaction rates and higher yields compared to their ester counterparts [5]. Additionally, the incorporation of polyethylene glycol spacers in phosphine capture reagents enhances water solubility and reduces steric hindrance during bioconjugation reactions [8].
The bioorthogonal nature of the Staudinger ligation makes it particularly valuable for labeling and detecting farnesylated proteins in complex biological systems [9]. (E,E,E)-Farnesyl alcohol azide can be incorporated into proteins through metabolic labeling approaches, wherein cells are treated with the azide-containing substrate and endogenous farnesyltransferase enzymes catalyze its attachment to target proteins . Subsequently, phosphine capture reagents bearing reporter groups such as biotin or fluorescent dyes can be used to selectively tag the azide-modified proteins through Staudinger ligation [8].
This tagging-via-substrate approach has been successfully applied to identify and characterize farnesylated proteins in mammalian cell systems [9]. The methodology enables both detection through western blotting analysis using horseradish peroxidase-conjugated streptavidin and affinity purification using streptavidin-coated beads [9]. The high specificity of the Staudinger ligation ensures minimal background signal and enables the selective enrichment of azide-labeled proteins from complex cellular lysates [11].
Strain-promoted azide-alkyne cycloaddition represents a powerful alternative to copper-catalyzed click chemistry for bioconjugation applications involving (E,E,E)-Farnesyl alcohol azide [12]. This copper-free approach leverages the inherent ring strain of cyclic alkynes to drive the cycloaddition reaction without requiring metal catalysts, thereby avoiding the cytotoxicity associated with copper ions and enabling applications in live cell systems [13].
The selection of appropriate cyclooctyne reagents is crucial for achieving efficient strain-promoted azide-alkyne cycloaddition with (E,E,E)-Farnesyl alcohol azide [14]. Bicyclononyne represents one of the most reactive and stable cyclooctyne systems, exhibiting rate constants of 2.0-2.9 M⁻¹ s⁻¹ when reacting with electron-deficient aryl azides [15]. This enhanced reactivity stems from the optimal balance between ring strain and structural stability, allowing for rapid cycloaddition while maintaining reagent integrity during storage and handling [16].
Dibenzocyclooctyne and its aza-derivative aza-dibenzocyclooctyne (also known as DIBAC) represent alternative cyclooctyne systems with distinct reactivity profiles [17]. While these reagents exhibit somewhat lower rate constants (0.2-0.5 M⁻¹ s⁻¹) compared to bicyclononyne, they offer advantages in terms of synthetic accessibility and commercial availability [14]. The benzoannulated structure provides additional stabilization through aromatic resonance effects, although this stabilization comes at the cost of reduced reactivity toward azide substrates [15].
The kinetics of strain-promoted azide-alkyne cycloaddition involving (E,E,E)-Farnesyl alcohol azide are influenced by both the electronic properties of the azide substrate and the structural characteristics of the cyclooctyne reagent [14]. Electron-deficient azides generally exhibit enhanced reactivity compared to their electron-rich counterparts, particularly when reacting with bicyclononyne systems [15]. This electronic effect arises from the inverse electron-demand character of the cycloaddition, wherein electron-poor azides can participate in both normal and inverse electron-demand pathways [14].
The regioselectivity of strain-promoted cycloaddition is generally poor, typically producing mixtures of 1,4- and 1,5-disubstituted triazole regioisomers [12]. This lack of regiocontrol contrasts with copper-catalyzed azide-alkyne cycloaddition, which exclusively yields 1,4-disubstituted products [13]. Despite this limitation, the copper-free nature of the reaction makes it particularly valuable for biological applications where metal toxicity is a concern [18].
Strain-promoted azide-alkyne cycloaddition has found extensive application in the modification and conjugation of proteins labeled with (E,E,E)-Farnesyl alcohol azide [18]. The reaction proceeds efficiently under physiological conditions, enabling the labeling of farnesylated proteins in live cells without disrupting normal cellular processes [11]. This capability is particularly valuable for studying protein dynamics and cellular localization in real-time [19].
The application of strain-promoted cycloaddition to protein-protein coupling has been demonstrated through the formation of bis-hemoglobin constructs using cyclooctyne-modified hemoglobin and azide-modified counterparts [18]. These studies highlight the utility of copper-free click chemistry for creating complex protein assemblies with defined stoichiometry and controlled architecture [18]. The mild reaction conditions and absence of metal catalysts make this approach particularly suitable for preserving protein structure and biological activity during conjugation processes [20].
The incorporation of (E,E,E)-Farnesyl alcohol azide into proteins through metabolic labeling or enzymatic modification creates opportunities for selective affinity purification using click chemistry-based enrichment strategies [21]. These protocols leverage the unique reactivity of the azide functional group to enable the specific capture and purification of tagged proteins from complex biological mixtures [22].
Click chemistry-based protein enrichment protocols typically employ alkyne-functionalized solid supports to capture azide-modified proteins through copper-catalyzed azide-alkyne cycloaddition [21]. The alkyne-agarose resin systems provide superior performance compared to traditional biotin-based enrichment approaches, exhibiting signal-to-noise ratios exceeding 25-fold compared to 3-fold for biotin systems [21]. This enhanced selectivity results from the covalent nature of the click chemistry capture mechanism, which eliminates non-specific binding interactions that plague conventional affinity purification methods [22].
The enrichment protocol involves incubating protein lysates containing azide-modified proteins with alkyne-agarose resin in the presence of copper sulfate, tris(carboxyethyl)phosphine, and tris(triazolylmethyl)amine catalyst system [21]. Following copper-catalyzed cycloaddition, the resin-bound proteins are extensively washed to remove non-specifically bound contaminants, yielding highly purified populations of azide-tagged proteins suitable for downstream analysis [22].
Alternative enrichment strategies employ biotin-streptavidin affinity systems in conjunction with Staudinger ligation chemistry [8]. In this approach, (E,E,E)-Farnesyl alcohol azide-modified proteins are first conjugated with phosphine-polyethylene glycol-biotin reagents through Staudinger ligation, followed by capture on streptavidin-coated solid supports [8]. The extremely high affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) ensures efficient capture of biotinylated proteins even at low concentrations [23].
The biotin-streptavidin system offers several advantages including commercial availability of high-quality reagents, well-established protocols, and compatibility with various detection methods [24]. However, the irreversible nature of the biotin-streptavidin interaction typically limits the resin to single-use applications, increasing the overall cost of purification protocols [24]. Recent developments in engineered streptavidin variants with reversible biotin binding capabilities address this limitation and enable reusable affinity matrices [24].
The integration of (E,E,E)-Farnesyl alcohol azide labeling with conventional protein purification tags such as histidine tags and FLAG tags enables orthogonal purification strategies [25]. His-tagged proteins modified with (E,E,E)-Farnesyl alcohol azide can be initially purified using nickel-nitrilotriacetic acid chromatography, followed by click chemistry-based conjugation and secondary purification steps [26]. This two-step approach combines the robust capture capabilities of metal affinity chromatography with the specificity of bioorthogonal chemistry [25].
The His-tag system relies on the coordination of histidine residues with immobilized nickel or cobalt ions, providing binding affinities in the micromolar range [27]. Elution is typically achieved using imidazole gradients that compete for metal coordination sites, enabling the recovery of purified proteins under non-denaturing conditions [26]. The relatively mild elution conditions preserve protein structure and activity, making this approach particularly suitable for functional studies of farnesylated proteins [27].
| Purification Method | Capture Mechanism | Binding Affinity (Kd) | Elution Strategy | Reusability |
|---|---|---|---|---|
| Click Chemistry-Alkyne Resin | Covalent triazole formation | Irreversible | On-bead digestion | Single use |
| Biotin-Streptavidin | Non-covalent high-affinity binding | ~10⁻¹⁴ M | Biotin competition | Single use |
| His-Tag Ni-NTA | Metal coordination | ~10⁻⁶ M | Imidazole gradient | Multiple uses |
| FLAG-Tag Immunoaffinity | Antibody-antigen recognition | ~10⁻⁹ M | FLAG peptide competition | Multiple uses |
| GST-Tag Glutathione | Enzyme-substrate analog | ~10⁻⁶ M | Free glutathione | Multiple uses |